![molecular formula C17H15N3O2S B2388916 1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-54-5](/img/structure/B2388916.png)
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound with a pyrrolidinone ring, a thiophene ring, and an oxadiazole ring. The compound's chemical structure and properties make it a promising candidate for various applications, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents have been a significant area of research. These derivatives have shown potential in anti-inflammatory and anticancer activities, particularly against breast cancer cell lines. The nature of substituents on the tetrahydropyridine (THP) ring system significantly influences pharmacological activities, suggesting the potential of these compounds in cancer treatment (K. Redda & Madhavi Gangapuram, 2007).
Apoptosis Inducers
The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles have unveiled a novel apoptosis inducer, which has shown good activity against several breast and colorectal cancer cell lines. This study highlighted the potential of these compounds as anticancer agents and identified their molecular targets, contributing to the development of targeted cancer therapies (Han-Zhong Zhang et al., 2005).
Photovoltaic Applications
The incorporation of electron-deficient heterocycles like 1,3,4-oxadiazole into photovoltaic materials has been explored. A study on polymers based on benzodithiophene (BDT) and 1,3,4-oxadiazole derivatives demonstrated deep lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap, leading to significant power conversion efficiency in solar cells. This research opens avenues for developing new photovoltaic materials with enhanced performance (Dangqiang Zhu et al., 2015).
Antimicrobial Activities
The synthesis of Mannich Bases of some 2,5-Disubstituted 4-Thiazolidinones and their evaluation for antimicrobial activities have been explored. These compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Shigella flexneri, highlighting their potential in addressing antimicrobial resistance (A. Kocabalkanli et al., 2001).
Luminescent and Charge Transport Materials
The optical, electronic, and charge transport properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives have been studied for their application in organic light-emitting diodes (OLEDs). These derivatives exhibit promising characteristics as luminescent materials and charge transport materials, contributing to the development of high-efficiency OLEDs (Fuyu Sun & R. Jin, 2017).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-4-6-13(7-5-11)20-10-12(9-15(20)21)17-18-16(19-22-17)14-3-2-8-23-14/h2-8,12H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYWYXIUZBXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

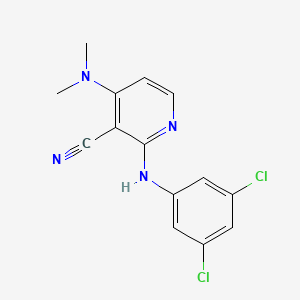
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
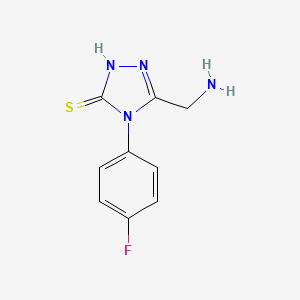
![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)
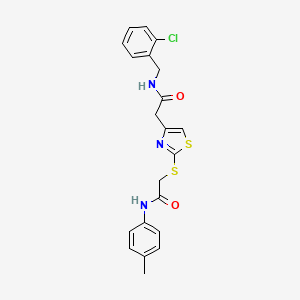
![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)
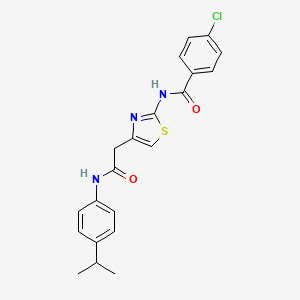
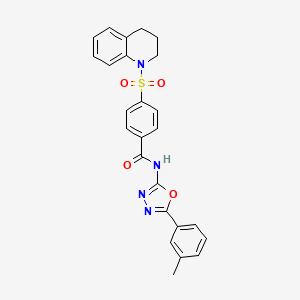
![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)
![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)
